molecular formula C10H12OS B13565261 (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol

Cat. No.: B13565261
M. Wt: 180.27 g/mol
InChI Key: XUVODKMCWJJAHB-UHFFFAOYSA-N
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Description

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol is an organic compound with the molecular formula C12H16OS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol typically involves the reaction of benzothiopyran derivatives with appropriate reagents. One common method is the reduction of benzothiopyran-8-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are used under appropriate conditions.

Major Products Formed

    Oxidation: Benzothiopyran-8-carboxaldehyde or benzothiopyran-8-carboxylic acid.

    Reduction: Benzothiopyran-8-ylmethanol or benzothiopyran-8-ylmethane.

    Substitution: Benzothiopyran-8-yl halides or benzothiopyran-8-yl amines.

Scientific Research Applications

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran: The parent compound, which lacks the hydroxyl group.

    Benzothiopyran-8-carboxaldehyde: An oxidized form of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol.

    Benzothiopyran-8-carboxylic acid: Another oxidized derivative with a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 8-position, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromen-8-ylmethanol

InChI

InChI=1S/C10H12OS/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2

InChI Key

XUVODKMCWJJAHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CO)SC1

Origin of Product

United States

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